molecular formula C30H20N2 B12541800 3,3'-([1,1'-Binaphthalene]-2,2'-diyl)dipyridine CAS No. 820974-58-1

3,3'-([1,1'-Binaphthalene]-2,2'-diyl)dipyridine

Cat. No.: B12541800
CAS No.: 820974-58-1
M. Wt: 408.5 g/mol
InChI Key: DJNDIBJQNQCZSP-UHFFFAOYSA-N
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Description

3,3’-([1,1’-Binaphthalene]-2,2’-diyl)dipyridine is a complex organic compound featuring a binaphthalene core with two pyridine rings attached at the 2,2’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-([1,1’-Binaphthalene]-2,2’-diyl)dipyridine typically involves the coupling of binaphthalene derivatives with pyridine rings. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed, where a binaphthalene boronic acid derivative reacts with a pyridine halide in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,3’-([1,1’-Binaphthalene]-2,2’-diyl)dipyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The pyridine rings can undergo electrophilic substitution reactions, where substituents like halogens or alkyl groups are introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield binaphthalene dicarboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine rings.

Scientific Research Applications

3,3’-([1,1’-Binaphthalene]-2,2’-diyl)dipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,3’-([1,1’-Binaphthalene]-2,2’-diyl)dipyridine exerts its effects is primarily through its ability to coordinate with metal ions. The nitrogen atoms in the pyridine rings act as electron donors, forming stable complexes with metal centers. These complexes can then participate in various catalytic processes, facilitating reactions such as hydrogenation, oxidation, and cross-coupling .

Properties

CAS No.

820974-58-1

Molecular Formula

C30H20N2

Molecular Weight

408.5 g/mol

IUPAC Name

3-[1-(2-pyridin-3-ylnaphthalen-1-yl)naphthalen-2-yl]pyridine

InChI

InChI=1S/C30H20N2/c1-3-11-25-21(7-1)13-15-27(23-9-5-17-31-19-23)29(25)30-26-12-4-2-8-22(26)14-16-28(30)24-10-6-18-32-20-24/h1-20H

InChI Key

DJNDIBJQNQCZSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)C5=CN=CC=C5)C6=CN=CC=C6

Origin of Product

United States

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